Stereochemical Identity: (R)-Piperidine Configuration vs. Unspecified Diastereomer
The target compound possesses a defined (R) absolute configuration at the piperidine 3-position (InChI Key: JJWLSECXRKHCBY-KGLIPLIRSA-N), directly resolving the stereochemical ambiguity present in the more commonly listed diastereomer CAS 1354026-24-6 (InChI Key: JJWLSECXRKHCBY-KZUDCZAMSA-N), which is stereochemically unspecified at this center . In the structurally related HIV-1 protease inhibitor series, the (R)-piperidine-3-carboxamide P2-ligand (compound 22a) exhibited an IC50 of 3.61 nM, representing a 120-fold improvement over its (S)-configured counterpart (compound 23a) [1]. This class-level inference indicates that stereochemical identity at this position is a critical determinant of biological activity.
| Evidence Dimension | Stereochemical configuration at piperidine 3-position |
|---|---|
| Target Compound Data | (R) configuration; InChI Key: JJWLSECXRKHCBY-KGLIPLIRSA-N |
| Comparator Or Baseline | CAS 1354026-24-6: Unspecified/mixed configuration; InChI Key: JJWLSECXRKHCBY-KZUDCZAMSA-N |
| Quantified Difference | Defined single enantiomer vs. undefined stereoisomeric mixture; class-level inference: 120-fold potency difference between (R) and (S) in related HIV-1 protease inhibitor (IC50 3.61 nM vs. ~433 nM) [1] |
| Conditions | HIV-1 protease FRET inhibition assay (class-level SAR data, not direct target compound data) |
Why This Matters
Procurement of the (R)-configured stereoisomer ensures assay reproducibility and eliminates confounds from undefined stereochemical mixtures that may exhibit divergent biological activity.
- [1] Zhou H, Zhu M, Ma L, et al. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors. PLoS ONE. 2020;15(7):e0235483. Compound 22a (R-configuration) IC50 3.61 nM; 120-fold potency improvement over 23a. View Source
